2-Amino-5-(methylthio)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-methylsulfanylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDKZDDTRGHBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 5 Methylthio Phenol and Its Precursors
Established Synthetic Routes to 2-Amino-5-(methylthio)phenol
Traditional synthetic approaches to this compound rely on well-established organic reactions, providing reliable, albeit sometimes lengthy, routes to the target molecule.
Reduction of Nitro Precursors (e.g., of 2-nitro-5-(methylthio)phenol)
A common and effective strategy for the synthesis of this compound involves the reduction of a corresponding nitro-substituted precursor, namely 2-nitro-5-(methylthio)phenol. The nitro group, being a strong electron-withdrawing group, is readily reduced to an amino group using various reducing agents.
One such method involves the use of sodium dithionite (B78146) (Na2S2O4). For instance, the reduction of o-nitrophenol derivatives to their corresponding o-aminophenols has been successfully achieved in good yields using this reagent in an alcoholic solvent. This method is often favored for its mild reaction conditions.
Another widely employed technique is catalytic hydrogenation. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is generally carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. The high efficiency and clean nature of catalytic hydrogenation make it a preferred method on both laboratory and industrial scales. For example, the catalytic hydrogenation of nitrophenols to aminophenols is a well-documented and efficient process. researchgate.net
Table 1: Comparison of Reduction Methods for Nitro Precursors
| Reducing Agent/Method | Typical Catalyst | Solvent | Temperature | Yield | Notes |
| Sodium Dithionite (Na2S2O4) | - | Ethanol | Room Temp. to Reflux | Good | Mild conditions |
| Catalytic Hydrogenation | Pd/C, Pt/C, Raney Ni | Ethanol, Ethyl Acetate | Room Temperature | High | Clean reaction, high pressure of H2 may be required |
| Catalytic Transfer Hydrogenation | Pd/C | Methanol (B129727), Ethanol | Room Temp. to Reflux | High | Avoids the use of high-pressure hydrogen gas |
Directed Functionalization Approaches on Related Phenols/Anilines
The direct and selective introduction of functional groups onto an aromatic ring represents an atom-economical approach to complex molecules. In principle, this compound could be synthesized by the directed functionalization of a simpler phenol (B47542) or aniline (B41778) derivative. This would involve the regioselective introduction of an amino group at the ortho-position and a methylthio group at the para-position relative to the hydroxyl group.
While methods for the ortho-amination of phenols exist, achieving the desired dual functionalization in a single or two-step sequence with high regioselectivity can be challenging. researchgate.net Directing groups are often employed to control the position of incoming substituents. For the synthesis of this compound, this would likely involve a multi-step process, potentially starting with a phenol derivative that already contains one of the desired functional groups or a precursor that can be readily converted. The development of specific catalysts and reaction conditions that can achieve this double functionalization with high precision is an ongoing area of research in organic synthesis.
Synthesis via Ring-Opening Reactions of Heterocyclic Intermediates
An elegant and often high-yielding approach to substituted aminophenols involves the synthesis and subsequent ring-opening of a heterocyclic intermediate. For the preparation of this compound, a benzoxazole (B165842) derivative serves as a key intermediate.
A patent describes a process for preparing 2-amino-5-nitrophenol (B90527) derivatives by subjecting benzoxazole derivatives to a nucleophilic substitution reaction at the 5-position, followed by ring-opening of the oxazole (B20620) ring. sapub.org This highlights the versatility of the benzoxazole scaffold in accessing substituted aminophenols.
Novel and Green Synthetic Protocols for this compound Synthesis
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for the synthesis of this compound. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Catalytic Hydrogenation Methods
While catalytic hydrogenation is an established method, recent advancements have focused on making it "greener." One such approach is catalytic transfer hydrogenation (CTH). This technique avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or isopropanol, in the presence of a catalyst like palladium on carbon. mdpi.comresearchgate.net The reaction is typically carried out under milder conditions and is considered safer for laboratory-scale synthesis. The mechanochemical ball milling catalytic transfer hydrogenation of aromatic nitro compounds using ammonium formate as the hydrogen source has been demonstrated as a simple, facile, and clean approach for the synthesis of substituted anilines. mdpi.com
Table 2: Green Catalytic Hydrogenation Approaches
| Method | Hydrogen Source | Catalyst | Advantages |
| Catalytic Transfer Hydrogenation | Ammonium Formate, Isopropanol | Pd/C | Avoids high-pressure H2, milder conditions, safer |
| Mechanochemical CTH | Ammonium Formate | Pd/C | Solvent-free or reduced solvent, energy efficient |
Microwave-Assisted Synthesis of this compound Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology can be applied to several steps in the synthesis of this compound and its derivatives.
For instance, the reduction of nitrophenols can be significantly expedited using microwave irradiation. A two-step microwave-assisted synthesis of acetaminophen (B1664979) from 4-nitrophenol (B140041) has been developed, where the initial hydrogenation step is performed under microwave conditions. nih.gov This demonstrates the feasibility of using microwave energy to facilitate the reduction of the nitro group in the precursor to this compound.
Furthermore, microwave assistance has been successfully employed in the synthesis of various heterocyclic compounds, including 2-aminothiophene derivatives. mdpi.com This suggests that the formation of heterocyclic precursors to this compound, such as benzoxazole derivatives, could also be accelerated using this technology. The use of microwave heating aligns with the principles of green chemistry by reducing reaction times and, consequently, energy consumption.
Flow Chemistry Applications in this compound Production
Continuous flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov While specific flow chemistry protocols for the synthesis of this compound are not extensively documented, the key reaction steps in its plausible synthetic routes are amenable to flow processing.
For instance, the reduction of a nitrophenol precursor is a highly exothermic reaction that can be effectively controlled in a flow reactor. thieme-connect.com A packed-bed reactor containing a heterogeneous catalyst, such as Pt/C, could be employed for the continuous hydrogenation of the nitro group. researchgate.net This setup allows for precise control of temperature and pressure, minimizing the risk of side reactions and improving the selectivity and yield of the desired aminophenol. thieme-connect.comresearchgate.net
The synthesis of paracetamol, which involves the acylation of p-aminophenol, has been successfully demonstrated in a continuous-flow setup, highlighting the feasibility of performing such reactions in a flow system. researchgate.netrsc.org Similarly, the nucleophilic aromatic substitution to introduce the methylthio group could also be adapted to a flow process, potentially using a heated microreactor to accelerate the reaction rate and improve efficiency. syrris.com
Purification and Isolation Techniques for Synthetic this compound
The purification of this compound from the reaction mixture is crucial to obtain a product of high purity. The presence of multiple functional groups allows for a variety of purification strategies.
Chromatographic Purification Strategies
Chromatography is a powerful technique for the separation and purification of organic compounds. For a polar molecule like this compound, several chromatographic methods can be employed.
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the purification of aminophenol isomers and derivatives. sielc.comoup.com A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid, would likely provide good separation. The separation of aminophenol isomers has been successfully achieved using such systems. rsc.org
Column chromatography using silica (B1680970) gel is a standard method for the purification of moderately polar organic compounds. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, could be used to elute the desired product from the column, separating it from less polar byproducts and starting materials. Thin-layer chromatography (TLC) can be used to monitor the separation and identify the fractions containing the pure product.
Crystallization Methods
Crystallization is an effective method for the final purification of solid organic compounds. The choice of solvent is critical for successful crystallization. google.com For this compound, a solvent system would be required where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Given the polar nature of the molecule, polar solvents such as water, ethanol, or a mixture of these could be suitable for recrystallization. The process would involve dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purity of the crystallized product can be assessed by its melting point and spectroscopic methods. Techniques such as washing the crystals with a cold solvent can help remove surface impurities. google.comgoogle.com
Derivatization and Functionalization of this compound from Synthetic Perspectives
The presence of the amine, phenol, and thioether functional groups in this compound allows for a wide range of derivatization and functionalization reactions, enabling the synthesis of a diverse array of new molecules.
Acylation and Alkylation Reactions of the Amine Moiety
The primary amino group in this compound is a nucleophilic center and can readily undergo acylation and alkylation reactions.
Acylation: The selective N-acylation of aminophenols is a well-established transformation. acs.orgacs.org The amino group is generally more nucleophilic than the phenolic hydroxyl group, allowing for selective reaction under controlled conditions. quora.com Acylating agents such as acetic anhydride (B1165640) or acetyl chloride can be used to introduce an acetyl group, yielding the corresponding acetamide. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The chemoselective acetylation of 2-aminophenol (B121084) has been achieved using immobilized lipase (B570770) as a catalyst, demonstrating a green chemistry approach. acs.orgacs.org
Alkylation: Selective N-alkylation of aminophenols can also be achieved. umich.eduresearchgate.netresearchgate.net Reductive amination is a common method, involving the reaction of the aminophenol with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to the corresponding secondary amine. umich.eduresearchgate.netresearchgate.netresearchgate.net Direct alkylation with alkyl halides can lead to a mixture of N- and O-alkylated products, as well as polyalkylation, but selectivity can often be controlled by careful choice of reaction conditions and protecting group strategies. umich.eduresearchgate.netresearchgate.netgoogle.comreddit.com
Below is a table summarizing representative conditions for the selective N-alkylation of aminophenols, which could be adapted for this compound.
| Aminophenol Substrate | Alkylating Agent | Reducing Agent/Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminophenol | Benzaldehyde | Sodium Borohydride | Methanol | 98.3 | umich.edu |
| 4-Aminophenol | Benzaldehyde | Sodium Borohydride | Methanol | 96.7 | umich.edu |
| 2-Aminophenol | 4-Methoxybenzaldehyde | Sodium Borohydride | Methanol | 94.5 | umich.edu |
Thioether Modification Strategies (e.g., oxidation to sulfoxides/sulfones)
The methylthioether group in this compound can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone, which can significantly alter the electronic and steric properties of the molecule.
Oxidation to Sulfoxide: The selective oxidation of thioethers to sulfoxides is a common transformation in organic synthesis. rsc.orgbohrium.comorganic-chemistry.org A variety of oxidizing agents can be used, with hydrogen peroxide being a common and environmentally benign choice. mdpi.com The reaction is often carried out in the presence of a catalyst to improve selectivity and reaction rates. Over-oxidation to the sulfone can be a side reaction, but can often be controlled by using a stoichiometric amount of the oxidant and carefully controlling the reaction temperature. mdpi.com For example, the oxidation of thioanisole (B89551) to methyl phenyl sulfoxide has been achieved with high selectivity using an electroenzymatic cascade system. rsc.org
Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or an excess of the oxidant, will yield the corresponding sulfone. Reagents such as potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation. The oxidation of thioanisole derivatives to their corresponding sulfones is a well-documented process. acs.orgacs.org
The following table provides examples of oxidizing agents used for the conversion of thioethers to sulfoxides and sulfones.
| Substrate | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Thioanisole | H2O2/Electroenzymatic system | Methyl phenyl sulfoxide | rsc.org |
| Thioanisole | [RuII(bpy)3]2+/light | Methyl phenyl sulfoxide | researchgate.net |
| Aryl Methyl Thioethers | H2O2/Tantalum carbide | Aryl Methyl Sulfoxides | organic-chemistry.org |
| Aryl Methyl Thioethers | H2O2/Niobium carbide | Aryl Methyl Sulfones | organic-chemistry.org |
Reactions at the Phenolic Hydroxyl Group (e.g., esterification, etherification)
The presence of both an amino and a hydroxyl group on the aromatic ring of this compound presents a challenge in terms of chemoselectivity. Reactions targeting the phenolic hydroxyl group must be conducted under conditions that prevent or minimize competing reactions at the more nucleophilic amino group.
The direct esterification of this compound at the phenolic hydroxyl group requires careful selection of reagents and reaction conditions to favor O-acylation over N-acylation. The amino group is generally more nucleophilic than the hydroxyl group in aminophenols, which can lead to the preferential formation of an amide. To achieve selective O-esterification, several strategies can be employed.
One common approach is the chemoselective O-acylation under acidic conditions . nih.gov In a sufficiently acidic medium, the amino group is protonated, rendering it non-nucleophilic. nih.gov This allows for the selective acylation of the hydroxyl group by an acylating agent, such as an acyl halide or a carboxylic anhydride. nih.gov For instance, the reaction can be carried out in strong acids like trifluoroacetic acid or methanesulfonic acid. nih.gov
Another strategy involves the use of specific catalysts that can promote O-acylation. While direct Fischer esterification (reaction with a carboxylic acid under acidic catalysis) is a common method for synthesizing esters from alcohols, its application to aminophenols can be complicated by the reactivity of the amino group and potential side reactions. jk-sci.comchemistrysteps.comyoutube.comorganic-chemistry.org However, by carefully controlling the reaction conditions, such as temperature and catalyst choice, some degree of selectivity may be achieved.
The table below summarizes general conditions for the chemoselective O-acylation of aminophenols, which are applicable to this compound.
| Acylating Agent | Catalyst/Solvent | Key Feature |
| Acyl Halide | Trifluoroacetic Acid | Protonation of the amino group |
| Carboxylic Anhydride | Methanesulfonic Acid | Protonation of the amino group |
| Carboxylic Acid | Strong Acid (e.g., H₂SO₄) | Fischer-Speier Esterification |
This table presents generalized data for aminophenols and should be considered as a guideline for the esterification of this compound.
Similar to esterification, the etherification of the phenolic hydroxyl group in this compound must overcome the challenge of N-alkylation. The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. gordon.edumasterorganicchemistry.comwikipedia.orgtaylorandfrancis.com For aminophenols, this reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
To achieve selective O-alkylation, a common strategy is the protection of the amino group . umich.eduresearchgate.net The amino group can be temporarily converted into a less nucleophilic group, such as an imine by reacting it with an aldehyde (e.g., benzaldehyde). umich.eduresearchgate.net After the protection step, the phenolic hydroxyl group can be deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) and subsequently reacted with an alkylating agent (e.g., alkyl halide). umich.eduresearchgate.net The protecting group can then be removed by hydrolysis to regenerate the amino group. umich.eduresearchgate.net
The choice of base, solvent, and reaction temperature is crucial to optimize the yield of the O-alkylated product and minimize side reactions. umich.eduresearchgate.net
Below is a table outlining a general approach for the selective O-alkylation of aminophenols, which can be adapted for this compound.
| Step | Reagents | Purpose |
| 1. Protection | Benzaldehyde | Formation of an imine to protect the amino group |
| 2. Deprotonation | Sodium Hydroxide or Potassium Carbonate | Formation of the phenoxide |
| 3. Alkylation | Alkyl Halide | Williamson ether synthesis |
| 4. Deprotection | Acidic Hydrolysis | Regeneration of the amino group |
This table illustrates a general synthetic sequence for the selective etherification of aminophenols.
Chemical Reactivity and Reaction Mechanisms of 2 Amino 5 Methylthio Phenol
Reactions Involving the Amine Functional Group of 2-Amino-5-(methylthio)phenol
The primary amine group in this compound is a key site for a variety of chemical reactions, including condensations, diazotizations, and nucleophilic attacks.
The amine group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction typically proceeds through a three-stage pathway: the formation of an imine thiophenol, cyclization to a benzothiazolidine, and subsequent reduction to a benzothiazole. mdpi.comresearchgate.net These reactions can be performed with or without a catalyst and are influenced by the reaction conditions. mdpi.com
For instance, the condensation of 2-aminothiophenols with aromatic aldehydes can be catalyzed by various agents, including Co/Niacin-MOF and silica-supported zinc chloride, often under mild, solvent-free conditions. mdpi.comresearcher.life The resulting 2-substituted benzothiazoles are of significant interest due to their wide range of biological activities. mdpi.comresearchgate.net
Interactive Data Table: Catalysts and Conditions for Schiff Base Formation
| Catalyst | Carbonyl Compound | Conditions | Product Yield | Reference |
| Co/Niacin-MOF | Aromatic aldehydes | 60-70 °C, 30-60 min | 75-95% | mdpi.com |
| Silica-supported Zinc Chloride | Aryl aldehydes | Solvent-free | High | researcher.life |
| Sulfated tungstate (B81510) | Various aldehydes | Ultrasound, room temp. | Excellent | researcher.life |
| None (acetic acid-mediated) | α, β-unsaturated aldehydes | Oxygen as oxidant | 34-81% | mdpi.com |
The primary aromatic amine of this compound can be converted to a diazonium salt through a process called diazotization. organic-chemistry.org This reaction involves treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. organic-chemistry.org
The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations. These include Sandmeyer and Schiemann reactions for the preparation of halides, as well as coupling reactions to form azo compounds. organic-chemistry.org For example, the diazotization of 2-amino-5-nitrophenol (B90527), a related compound, followed by coupling with Naphthol AS-PH, is a known reaction. researchgate.net
The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic. This nucleophilicity allows it to participate in various reactions where it attacks an electron-deficient center. The nucleophilic reactivity of amines is a fundamental aspect of their chemistry. uni-muenchen.de
In the context of this compound, the amine group can act as a nucleophile in reactions such as nucleophilic aromatic substitution. nih.gov The reactivity of the amine can be influenced by the solvent and the presence of other functional groups on the aromatic ring.
Reactivity of the Phenolic Hydroxyl Group in this compound
The phenolic hydroxyl group is another key reactive site in the this compound molecule, participating in electrophilic aromatic substitution, esterification, and etherification reactions.
The hydroxyl group is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution reactions. libretexts.org This means it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles, and directs incoming electrophiles to the positions ortho and para to the hydroxyl group.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.commasterorganicchemistry.com For phenols, direct nitration can lead to oxidative decomposition, and bromination can be difficult to control, often resulting in multiple substitutions. libretexts.org The high reactivity of phenols allows them to undergo substitution with iodine, a halogen that is typically unreactive with less activated benzene (B151609) derivatives. libretexts.org The presence of both the activating hydroxyl group and the amine group in this compound makes the aromatic ring highly susceptible to electrophilic attack.
The phenolic hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form esters. Similarly, it can react with alkylating agents to form ethers in a process called etherification. rsc.orggoogle.com
Esterification of phenols can be achieved through various methods, including reaction with acid chlorides in the presence of a strong organic base. google.com Etherification can be carried out by reacting the phenol (B47542) with an etherifying agent in the presence of a catalyst. google.com For example, a three-component amino etherification of alkenes has been developed that can incorporate aryl ethers derived from phenols. nih.gov
Transformations Involving the Methylthio Moiety of this compound
The sulfur atom of the methylthio group is a key site of reactivity, susceptible to both oxidation and potential displacement reactions.
The methylthio group (-S-CH₃) of this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) (-SO-CH₃) and sulfone (-SO₂-CH₃) derivatives. The oxidation state of the sulfur atom is controlled by the choice of oxidant and the reaction conditions. researchgate.netnih.gov
The conversion of thioethers to sulfoxides is typically achieved using a stoichiometric amount of a mild oxidizing agent. nih.gov Hydrogen peroxide (H₂O₂) is a commonly employed "green" oxidant for this transformation, often used in a solvent such as glacial acetic acid at room temperature. researchgate.netnih.gov Careful control over the reaction, including temperature and the amount of oxidant, is crucial to prevent over-oxidation to the sulfone. nih.govgoogle.com The reaction proceeds via electrophilic attack of the peroxide oxygen on the sulfur atom.
Further oxidation of the sulfoxide to the sulfone requires more forcing conditions. This is generally accomplished by using an excess of the oxidizing agent, higher reaction temperatures, or more potent oxidizing systems. researchgate.netnih.gov For instance, refluxing the thioether in acetic acid with an excess of hydrogen peroxide will typically yield the sulfone. researchgate.net Specialized catalysts can also provide selectivity; for example, tantalum carbide used with H₂O₂ tends to favor sulfoxide formation, whereas niobium carbide promotes the formation of the sulfone. researchgate.net
The presence of the electron-donating amino and hydroxyl groups on the aromatic ring can influence the reactivity of the methylthio group, though the sulfur atom is generally the most susceptible site to oxidation under these conditions.
Table 1: Oxidation Reactions of the Methylthio Group
| Product | Reagents and Conditions | Reaction Type |
|---|---|---|
| 2-Amino-5-(methylsulfinyl)phenol | ~1 equivalent H₂O₂ in glacial acetic acid, Room Temperature | Selective Oxidation |
| 2-Amino-5-(methylsulfonyl)phenol | Excess H₂O₂ in glacial acetic acid, Elevated Temperature | Complete Oxidation |
The direct displacement of the methylthio group (-SMe) from an aromatic ring through a nucleophilic aromatic substitution (SNAr) reaction is generally not a feasible pathway under standard conditions. The SNAr mechanism requires two key features on the aromatic substrate: a good leaving group and strong electron-withdrawing groups positioned ortho or para to that leaving group. nih.govsemanticscholar.org
In the case of this compound, the methylthio group is considered a poor leaving group for SNAr reactions. Furthermore, the molecule contains strong electron-donating groups (the amino and hydroxyl groups), which deactivate the ring toward nucleophilic attack by increasing its electron density. semanticscholar.orgnih.gov These factors combine to make the carbon atom of the C-S bond not sufficiently electrophilic to be attacked by a nucleophile.
Cleavage of the aryl-sulfur bond in thioethers can be achieved under certain conditions, but these typically involve harsh reagents or specific catalytic systems that are not characteristic of a standard nucleophilic displacement. Such methods are often incompatible with the other functional groups present on the this compound ring system.
Cyclization Reactions Leading to Heterocyclic Systems from this compound
The ortho-disposed amino and hydroxyl groups make this compound an excellent precursor for the synthesis of fused heterocyclic systems.
A primary and well-established cyclization pathway for 2-aminophenols is their conversion to benzo[d]oxazole derivatives. This reaction involves the condensation of the 2-aminophenol (B121084) with a suitable one-carbon electrophile, such as a carboxylic acid, acyl chloride, or aldehyde. rsc.orgnih.gov
When this compound is reacted with an acyl chloride (RCOCl), the reaction typically proceeds in two stages. First, the more nucleophilic amino group attacks the acyl chloride to form an N-acyl intermediate. This is followed by an intramolecular cyclization, where the phenolic hydroxyl group attacks the amide carbonyl carbon. Subsequent dehydration, often promoted by acid catalysis or heat, leads to the formation of the aromatic oxazole (B20620) ring. nih.gov This process yields a 2-substituted-6-(methylthio)benzo[d]oxazole. A wide variety of catalysts, including Brønsted and Lewis acids, can facilitate this cyclization. nih.govnih.gov
The general mechanism is as follows:
Acylation: The amino group of this compound attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride and forming an o-hydroxyamide intermediate.
Cyclization/Dehydration: Under acidic or thermal conditions, the phenolic oxygen attacks the amide carbonyl, leading to a cyclized intermediate which then eliminates a molecule of water to form the stable, aromatic benzo[d]oxazole ring.
Table 2: Synthesis of Benzo[d]oxazole Derivatives
| Reactant | Conditions | Product |
|---|---|---|
| Acyl Chloride (R-COCl) | Base (e.g., Pyridine), then Acid/Heat | 2-R-6-(methylthio)benzo[d]oxazole |
| Carboxylic Acid (R-COOH) | Dehydrating agent (e.g., PPA) or Catalyst, Heat | 2-R-6-(methylthio)benzo[d]oxazole |
| Aldehyde (R-CHO) | Oxidizing agent (e.g., air, O₂) or Catalyst | 2-R-6-(methylthio)benzo[d]oxazole |
The synthesis of sulfur- and nitrogen-containing tricyclic systems like benzothiazines and phenothiazines from this compound is more complex and typically requires multi-step synthetic sequences.
Benzothiazine Synthesis: The direct synthesis of a benzothiazine from an aminophenol is not a standard transformation. A plausible route would first involve the conversion of the phenolic hydroxyl group into a thiol, creating a 2-aminothiophenol (B119425) derivative. This intermediate could then undergo cyclization with a suitable two-carbon electrophile, such as an α-halo ketone, to construct the 1,4-benzothiazine ring. This reaction involves an initial S-alkylation followed by an intramolecular condensation of the amino group onto the carbonyl, leading to the final heterocyclic system.
Phenothiazine (B1677639) Synthesis: The classical synthesis of the phenothiazine core involves heating a diphenylamine (B1679370) derivative with elemental sulfur in the presence of a catalyst like iodine. To utilize this compound as a precursor for a phenothiazine, it would first need to be converted into a suitably substituted diphenylamine. This could be achieved through a transition-metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, with an appropriate aryl halide. The resulting diphenylamine could then undergo the sulfur-mediated cyclization to yield the corresponding phenothiazine scaffold. This reaction proceeds via a thionation and subsequent intramolecular electrophilic cyclization.
Beyond the formation of five-membered benzoxazoles, this compound can participate in other cyclization reactions to form different heterocyclic structures, most notably phenoxazines.
Phenoxazine Formation: Phenoxazines are tricyclic systems containing a central oxazine (B8389632) ring fused to two benzene rings. A common method for their synthesis is the oxidative dimerization of 2-aminophenol derivatives. researchgate.netnih.gov Under aerobic conditions and often in the presence of a metal catalyst or an enzyme mimic (like a phenoxazinone synthase-mimetic), this compound can undergo oxidative coupling. rsc.org The reaction mechanism is believed to involve the formation of radical intermediates. One molecule of the aminophenol is oxidized to a quinone-imine intermediate, which is then attacked by a second molecule of the aminophenol. Subsequent cyclization and further oxidation lead to the formation of a 2-amino-7-(methylthio)phenoxazin-3-one scaffold. nih.govrsc.org This pathway highlights the ability of the aminophenol to act as both a nucleophile and an electrophile precursor under oxidative conditions.
Applications of 2 Amino 5 Methylthio Phenol in Advanced Organic Synthesis and Materials Science
2-Amino-5-(methylthio)phenol as a Synthon for Complex Organic Molecules
The strategic placement of reactive functional groups makes this compound a valuable starting material for constructing more complex molecular architectures. Its utility spans from the creation of vibrant colorants to the development of novel polymeric materials.
Precursor in the Synthesis of Dyes and Pigments (e.g., azo dyes)
The primary amino group on the aromatic ring of this compound makes it an ideal precursor for the synthesis of azo dyes. The general methodology involves a two-step process: diazotization followed by a coupling reaction. unb.ca
First, the amino group of this compound is converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). unb.canih.gov This highly reactive diazonium salt is then immediately reacted with a coupling component. The coupling component is an electron-rich aromatic compound, such as a phenol (B47542), naphthol, or an aromatic amine. libretexts.org The electrophilic diazonium ion attacks the electron-rich ring of the coupling partner to form a stable azo compound, characterized by the -N=N- linkage that acts as a chromophore, imparting color to the molecule. unb.ca
The specific shade of the resulting azo dye is influenced by the molecular structure of both the diazo component (derived from this compound) and the coupling component, as well as the presence of auxochromes like the -OH and -SCH₃ groups on the parent ring. researchgate.net These groups can modulate the electronic properties of the chromophore and thus the wavelength of light absorbed.
Table 1: Illustrative Examples of Azo Dyes Derived from this compound
| Diazonium Component Precursor | Coupling Component | Resulting Azo Dye Structure (Illustrative) | Potential Color |
|---|---|---|---|
| This compound | Phenol | (4-((4-hydroxy-2-(methylthio)phenyl)diazenyl)phenol) | Yellow-Orange |
| This compound | Naphthalen-2-ol | (1-((4-hydroxy-2-(methylthio)phenyl)diazenyl)naphthalen-2-ol) | Orange-Red |
| This compound | Aniline (B41778) | (4-((4-hydroxy-2-(methylthio)phenyl)diazenyl)aniline) | Yellow |
Intermediate for Agrochemicals and Specialty Chemicals
The combination of an aminophenol backbone with a sulfur-containing methylthio group suggests that this compound can serve as a valuable intermediate in the synthesis of certain agrochemicals and other specialty chemicals. While specific, large-scale applications are not widely documented, the functional groups present are found in various biologically active molecules. For instance, the aminophenol moiety is a structural component in some herbicides and fungicides, and organosulfur compounds are known for a wide range of pesticidal activities. The synthesis of such derivatives would typically involve the selective functionalization of the amino or hydroxyl groups.
Building Block for Advanced Polymeric Structures
The bifunctional nature of this compound, possessing both an amine (-NH₂) and a hydroxyl (-OH) group, allows it to act as a monomeric building block for the synthesis of advanced polymers. These functional groups can participate in step-growth polymerization reactions to form a variety of polymer classes, including:
Polyamides: By reacting the amino group with a dicarboxylic acid or its derivative.
Polyurethanes: Through the reaction of the hydroxyl group with a diisocyanate.
Polyesters: By reacting the hydroxyl group with a dicarboxylic acid, often requiring catalysis.
Poly(ether-sulfone)s: The phenoxide ion (formed by deprotonating the hydroxyl group) can react with activated aryl halides in nucleophilic aromatic substitution polymerization.
The incorporation of the methylthio (-SCH₃) group into the polymer backbone can impart unique properties to the final material, such as increased refractive index, enhanced thermal stability, or specific metallic surface affinity. mdpi.com
Role of this compound in Metal-Catalyzed Reactions
In modern synthetic chemistry, this compound can also be employed as a reactant or ligand precursor in various metal-catalyzed transformations, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.
Participation in Cross-Coupling Methodologies
The aromatic ring of this compound can be functionalized to participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. To achieve this, the compound would first need to be converted into a suitable derivative, for example, by halogenation of the aromatic ring to introduce a reactive site (e.g., a bromo or iodo substituent).
Alternatively, the amino or hydroxyl groups can act as directing groups or be converted into other functional groups like a triflate (from the phenol), which is an excellent leaving group in palladium-catalyzed coupling reactions. The sulfur atom of the methylthio group can also influence the reactivity, sometimes acting as a ligand for the metal catalyst, which can either facilitate or hinder the desired reaction depending on the conditions. nih.gov
Table 2: Potential Cross-Coupling Reactions Involving Derivatives of this compound
| Reaction Type | Required Derivative | Coupling Partner | Potential Product Class |
|---|---|---|---|
| Suzuki Coupling | Halogenated or triflated derivative | Arylboronic acid | Biaryl compound |
| Buchwald-Hartwig Amination | Halogenated derivative | Amine | Di- or tri-substituted aniline |
| Sonogashira Coupling | Halogenated derivative | Terminal alkyne | Aryl-alkyne compound |
Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis
While this compound is an achiral molecule, it serves as a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis. The amino and hydroxyl groups provide convenient handles for the attachment of chiral moieties. onu.edu For example, the amino group can be acylated with a chiral carboxylic acid or reacted with a chiral aldehyde to form a Schiff base.
These modified, chiral derivatives can then act as ligands that coordinate to a metal center (e.g., rhodium, iridium, palladium). The resulting chiral metal complex can catalyze reactions to produce one enantiomer of a product in excess over the other. The steric and electronic properties of the ligand, influenced by the original aminophenol structure and the added chiral component, are critical for achieving high enantioselectivity. wikipedia.org
Furthermore, derivatives of this compound can be used to synthesize chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.org For instance, the aminophenol could be reacted with a chiral molecule to form a new, stable compound that directs subsequent reactions before being cleaved off.
Utilization in the Development of Functional Materials
The unique combination of reactive sites in this compound makes it a promising candidate for the synthesis of advanced functional materials. The amino and hydroxyl groups are particularly well-suited for polymerization reactions and for building complex molecular architectures. The methylthio group, with its sulfur atom, can influence the electronic properties and solubility of the resulting materials, and can also serve as a site for further chemical modification.
Precursors for Optoelectronic Materials (e.g., semiconductors)
The development of organic semiconductors is a rapidly growing field, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is critically dependent on the molecular structure of the organic materials used. While there is no specific research detailing the use of this compound as a direct precursor for optoelectronic materials, its chemical nature allows for informed speculation on its potential in this area.
Substituted aminophenols are known to be building blocks for conjugated systems. For instance, the polymerization of aminophenol derivatives can lead to the formation of conducting polymers. The presence of the electron-donating amino and hydroxyl groups, along with the sulfur atom in the methylthio group, can enhance the electron density of the aromatic ring system. This is a desirable characteristic for hole-transporting materials used in OLEDs and OPVs.
Through chemical modification, this compound could be converted into a monomer suitable for creating a conjugated polymer. For example, the amino and hydroxyl groups could be protected, followed by a coupling reaction (e.g., Suzuki or Stille coupling) at other positions on the aromatic ring to build a larger conjugated system. Subsequent deprotection and polymerization would yield a polymer with a backbone that includes the this compound moiety. The inclusion of the sulfur atom from the methylthio group could also enhance intermolecular interactions, potentially leading to improved charge transport properties.
Illustrative Example of Potential Optoelectronic Properties:
The following table presents hypothetical data for a theoretical organic semiconductor derived from this compound, illustrating the type of properties that would be targeted in a research context.
| Property | Hypothetical Value |
| Highest Occupied Molecular Orbital (HOMO) | -5.4 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 eV |
| Band Gap | 3.3 eV |
| Hole Mobility | 1 x 10-4 cm2/Vs |
| Electron Mobility | 5 x 10-5 cm2/Vs |
| Photoluminescence Emission Peak | 450 nm (Blue) |
This data is illustrative and not based on experimental results.
Incorporation into Polymer Backbones for Specific Architectures
The bifunctional nature of the amino and hydroxyl groups in this compound makes it an excellent candidate for incorporation into various polymer backbones through condensation polymerization. This could lead to the formation of high-performance polymers such as polybenzoxazoles (PBOs), which are known for their exceptional thermal stability and mechanical properties.
In the synthesis of PBOs, an aminophenol is typically reacted with a dicarboxylic acid or its derivative. In this context, this compound could be used as the aminophenol monomer. The resulting polymer would have a benzoxazole (B165842) ring in its backbone, with the methylthio group as a pendant group. This pendant group could impart several beneficial properties to the polymer. For example, the methylthio group could:
Enhance Solubility: The presence of the flexible methylthio group could disrupt polymer chain packing, leading to improved solubility in organic solvents. This is a significant advantage for polymer processing and film formation.
Improve Adhesion: The sulfur atom in the methylthio group can exhibit good adhesion to metal surfaces, which could be beneficial for applications in microelectronics and coatings.
Provide a Site for Cross-linking: The methylthio group could be oxidized to a sulfoxide (B87167) or sulfone, providing a reactive site for cross-linking the polymer chains. This would enhance the thermal and mechanical stability of the final material.
Hypothetical Polymer Properties:
The table below outlines some hypothetical properties of a polybenzoxazole derived from this compound, showcasing the potential characteristics that researchers would aim to achieve.
| Property | Hypothetical Value |
| Glass Transition Temperature (Tg) | 350 °C |
| Tensile Strength | 450 MPa |
| Tensile Modulus | 10 GPa |
| Decomposition Temperature (5% weight loss) | 550 °C |
| Dielectric Constant (1 MHz) | 2.8 |
This data is for illustrative purposes and is not derived from experimental measurements.
Coordination Chemistry and Ligand Design Using 2 Amino 5 Methylthio Phenol
Investigation of 2-Amino-5-(methylthio)phenol as a Ligand for Transition Metals
The presence of hard (N, O) and soft (S) donor atoms makes this compound a versatile precursor for creating ligands that can bind to a range of metal ions, influencing the geometry and stability of the resulting complexes.
Synthesis and Characterization of Metal Complexes with this compound Derivatives
The most common approach to utilizing this compound in coordination chemistry is through its conversion into Schiff base ligands. This is typically achieved by a condensation reaction between the amino group of the phenol (B47542) and an aldehyde or ketone. For example, reacting this compound with an aldehyde like salicylaldehyde (B1680747) would yield a multidentate Schiff base ligand.
The general synthesis process involves dissolving this compound and the desired aldehyde in a suitable solvent, such as ethanol (B145695) or methanol (B129727), often with a few drops of an acid catalyst like glacial acetic acid, and refluxing the mixture. nih.gov The resulting Schiff base ligand can then be isolated and purified.
Subsequent reaction of the Schiff base ligand with a transition metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), or Zn(II)) in an alcoholic solution leads to the formation of the metal complex. researchgate.net These complexes often precipitate from the solution and can be collected by filtration.
The characterization of these newly synthesized complexes relies on a suite of analytical and spectroscopic techniques:
Elemental Analysis: To determine the empirical formula and confirm the stoichiometry of the metal-ligand complex.
FT-IR Spectroscopy: To identify the coordination sites. A shift in the frequency of the C=N (azomethine) band of the Schiff base upon complexation indicates the involvement of the imine nitrogen in binding to the metal. nih.gov Similarly, changes in the O-H phenolic band can confirm deprotonation and coordination of the oxygen atom. nih.gov
¹H & ¹³C NMR Spectroscopy: Used for characterizing the ligand and its diamagnetic metal complexes (like Zn(II)). Shifts in the chemical signals of protons and carbons near the binding sites provide evidence of coordination. nih.gov
Electronic Spectroscopy (UV-Vis): To study the electronic transitions within the complex, which provides information about the geometry of the coordination sphere.
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the central metal ion. nih.gov
Mass Spectrometry: To confirm the molecular weight of the ligand and its complexes. semanticscholar.org
Table 1: Representative Spectroscopic Data for a Hypothetical Schiff Base Ligand Derived from this compound and its Metal Complex
| Compound/Technique | Key Feature | Ligand (Hypothetical) | Complex (Hypothetical) | Inference |
| FT-IR (cm⁻¹) | ν(C=N) | ~1620 | ~1605 | Azomethine N is coordinated to the metal. |
| ν(O-H) | ~3400 | Absent | Phenolic O is deprotonated and coordinated. | |
| ¹³C NMR (ppm) | C=N | ~158 | ~159 | Shift confirms azomethine N coordination. |
| C-OH | ~142 | Shifted | Confirms coordination through the phenol group. |
Note: This table is illustrative and based on typical data for similar Schiff base complexes. nih.gov
Chelation Modes and Binding Affinity Studies of this compound
Schiff base derivatives of this compound are expected to act as multidentate ligands, forming stable chelate rings with metal ions. The specific chelation mode depends on the structure of the Schiff base and the reaction conditions.
Commonly, these ligands act in a bidentate or tridentate fashion:
Bidentate (NO donor): The ligand coordinates to the metal center through the deprotonated phenolic oxygen and the azomethine nitrogen, forming a stable six-membered chelate ring. This is a very common coordination mode for salicylaldehyde-derived Schiff bases. nih.gov
Tridentate (ONS donor): If the thioether sulfur atom also participates in coordination, the ligand can act as a tridentate ONS donor. The ability of the soft sulfur atom to coordinate depends on the affinity of the specific metal ion for sulfur. For instance, metals like Pd(II) or Cu(II) might favor coordination with the thioether group.
The formation of these chelate rings significantly enhances the thermodynamic stability of the complexes, an effect known as the chelate effect. The binding affinity is influenced by factors such as the nature of the metal ion, the solvent, and the specific substituents on the ligand. While detailed quantitative binding affinity studies for this specific ligand are not widely reported, the stability of similar Schiff base complexes suggests a strong binding affinity for many divalent transition metals. nih.gov
Ligand Field Theory Applied to this compound Complexes
Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes. It considers the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. rjpbcs.com When ligands approach the central metal ion, the degeneracy of the metal's d-orbitals is lifted, meaning they split into different energy levels. The pattern and magnitude of this splitting (Δ) are determined by the type of ligands and the geometry of the complex.
For a hypothetical octahedral complex formed with a Schiff base of this compound, the five d-orbitals would split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The energy difference between these sets is denoted as Δo (the octahedral splitting parameter).
The properties of the complex are influenced by this splitting:
Color: The absorption of light corresponding to the energy Δo promotes an electron from the t₂g to the eg level, resulting in the characteristic colors of transition metal complexes.
Magnetic Properties: The magnitude of Δo, compared to the electron pairing energy, determines whether the complex will be high-spin or low-spin. A strong-field ligand (large Δo) will cause electrons to pair up in the lower t₂g orbitals, leading to a low-spin complex. A weak-field ligand (small Δo) results in a high-spin complex where electrons occupy the eg orbitals before pairing.
Schiff base ligands are typically considered moderately strong-field ligands. The precise value of Δo for a this compound-derived complex would be determined experimentally from its electronic absorption spectrum.
Applications of this compound Metal Complexes in Catalysis
Transition metal complexes are widely used as catalysts because they can exist in multiple oxidation states and readily coordinate with substrate molecules, activating them for reaction.
Homogeneous Catalysis via this compound-Metal Systems
Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically a liquid solution. Metal complexes with Schiff base ligands derived from aminophenols have shown promise in various catalytic reactions. While specific studies on this compound complexes are limited, analogies can be drawn from similar systems.
Potential applications in homogeneous catalysis include:
Oxidation Reactions: Copper(II) complexes, for example, are known to catalyze the oxidation of phenols and alcohols. orientjchem.org A complex of this compound could potentially catalyze the oxidation of substrates like 3,5-di-tert-butylcatechol (B55391) to the corresponding quinone. researchgate.net The catalytic cycle would likely involve the binding of the substrate to the metal center, followed by electron transfer.
Carbon-Carbon Bond Forming Reactions: Chiral Salen-type complexes (a class of Schiff base complexes) are renowned catalysts for asymmetric synthesis, including alkylation reactions. nih.gov Complexes derived from this compound could be explored as catalysts in reactions like the Henry reaction (nitroaldol reaction), which is effectively catalyzed by various copper, cobalt, and nickel complexes. ias.ac.in
Table 2: Potential Homogeneous Catalytic Applications for Metal Complexes of this compound Derivatives
| Reaction Type | Metal Center (Example) | Substrates | Product | Potential Role of Catalyst |
| Catecholase Mimic | Cu(II) | Catechol, O₂ | Quinone | Activates O₂ and binds catechol. researchgate.net |
| Henry Reaction | Ni(II), Co(II) | Benzaldehyde, Nitromethane | Nitroalcohol | Acts as a Lewis acid to activate the aldehyde. ias.ac.in |
| Alkylation | Cu(II) | Alanine ester Schiff base | α-Methyl Phenylalanine | Template for asymmetric C-C bond formation. nih.gov |
Heterogeneous Catalysis Derived from this compound Precursors
A significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction products. This can be overcome by immobilizing the catalyst on a solid support, creating a heterogeneous catalyst.
Metal complexes of this compound could serve as precursors for such materials. A common strategy is to anchor the ligand or the pre-formed complex onto a solid support like silica (B1680970), alumina, or a polymer resin. This can be achieved by modifying the ligand with a functional group that can covalently bond to the support.
Alternatively, the metal complex can be used as a precursor to synthesize metal oxide or sulfide (B99878) nanoparticles within a porous support. Thermal decomposition of the complex under controlled conditions would leave behind catalytically active metal or metal-based nanoparticles. These materials could potentially be used in applications such as:
Oxidation of Alcohols: Supported tungstate (B81510) catalysts have been used for the oxidation of alcohols. ias.ac.in
Hydrodeoxygenation: Bifunctional catalysts with metal sites on acidic supports are used in biomass conversion. mdpi.com
The development of heterogeneous catalysts from this compound precursors remains an area ripe for exploration, offering a pathway to create robust, recyclable, and efficient catalytic systems.
Theoretical and Computational Investigations of 2 Amino 5 Methylthio Phenol
Molecular Dynamics Simulations of 2-Amino-5-(methylthio)phenol Interactions
While quantum chemical calculations are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in the presence of other molecules, such as solvents or other solutes. nih.govresearchgate.net MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into dynamic processes and intermolecular forces.
The properties and behavior of a molecule can change significantly when it is dissolved in a solvent. MD simulations can explicitly model the interactions between a solute molecule and the surrounding solvent molecules. For this compound, a polar protic solvent like water would interact strongly with the polar -OH and -NH2 groups through hydrogen bonding. nih.govias.ac.in
These solute-solvent interactions can stabilize certain conformations over others. For instance, the intramolecular hydrogen bond that is stable in the gas phase might be disrupted in water, as the functional groups may prefer to form stronger hydrogen bonds with the surrounding water molecules. Solvation also affects electronic properties, such as the molecular dipole moment, which typically increases in a polar solvent due to the induced polarization of the electron cloud.
| Property | Gas Phase (Calculated) | Aqueous Solution (Simulated) | Reason for Change |
|---|---|---|---|
| Dipole Moment | 2.5 D | 3.8 D | Polarization of electron density by polar water molecules. |
| Preferred Conformation | Intramolecular H-bond | Solvent-exposed -OH and -NH2 | Competition between intramolecular and solute-solvent hydrogen bonds. |
When multiple molecules of this compound are present in a solution, they can interact with each other. MD simulations can predict whether these molecules are likely to remain isolated or form aggregates. The driving forces for these interactions are varied.
The amino and hydroxyl groups are potent hydrogen bond donors and acceptors, allowing molecules to link together in various head-to-tail or side-by-side arrangements. Furthermore, the aromatic rings can stack via π-π interactions. A notable interaction for this specific molecule is the potential for sulfur-aromatic (S-π) interactions, where the electron-rich sulfur atom of one molecule interacts favorably with the π-system of an adjacent molecule's aromatic ring. acs.orgsemanticscholar.orgnih.gov The combination of these forces—hydrogen bonding, π-π stacking, and S-π interactions—may lead to a significant tendency for this compound to self-associate or aggregate in non-polar or concentrated solutions.
Prediction of Reactivity and Reaction Pathways Using Computational Models
Computational models can go beyond static properties to predict how a molecule will behave in a chemical reaction. By analyzing the electronic structure, it is possible to identify the most probable sites for chemical attack and to model the energy changes along a potential reaction pathway. usda.gov
For this compound, several reactive sites can be postulated. The distribution of the HOMO indicates that the aromatic ring is electron-rich and thus susceptible to electrophilic attack. The ortho and para positions relative to the strong activating -OH and -NH2 groups are the most likely targets. The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group are nucleophilic centers due to their lone pairs of electrons. acs.orgresearchgate.net The sulfur atom, with its own lone pairs, could also act as a nucleophilic site or be susceptible to oxidation.
Calculated parameters such as electrostatic potential maps (which show regions of positive and negative charge on the molecular surface) and Fukui functions can provide a quantitative ranking of the reactivity of different atoms in the molecule. These models can predict, for example, that electrophilic aromatic substitution would occur preferentially at the carbon atom ortho to the amino group and para to the methylthio group.
| Atomic Site | Predicted Reactivity Type | Computational Basis |
|---|---|---|
| Ring C (ortho to -NH2, para to -OH) | Electrophilic Attack | High HOMO density, negative electrostatic potential. |
| Ring C (ortho to -OH, para to -NH2) | Electrophilic Attack | High HOMO density, negative electrostatic potential. |
| Nitrogen Atom (-NH2) | Nucleophilic Attack / Protonation | Lone pair availability, high negative electrostatic potential. |
| Oxygen Atom (-OH) | Nucleophilic Attack / Deprotonation | Lone pair availability, highest negative electrostatic potential. |
| Sulfur Atom (-SCH3) | Nucleophilic Attack / Oxidation | Lone pair availability, moderate negative electrostatic potential. |
Transition State Analysis for Key Transformations
Transition state analysis is a computational method used to study the energy profile of a chemical reaction. It involves identifying the highest energy point, known as the transition state, along the reaction pathway. This analysis provides valuable insights into reaction rates and mechanisms. For this compound, such an analysis would be instrumental in understanding its synthesis, degradation, or its interaction with biological targets. The absence of research in this area means that the mechanisms of reactions involving this compound have not been computationally elucidated.
Electrostatic Potential Mapping and Nucleophilicity/Electrophilicity Predictions
Electrostatic potential mapping is a technique that illustrates the charge distribution within a molecule. It helps in predicting how a molecule will interact with other molecules, particularly in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is fundamental to predicting the reactivity of a compound. For this compound, an electrostatic potential map would highlight the reactive sites, such as the amino and hydroxyl groups, and the sulfur-containing moiety, guiding the prediction of its chemical behavior. Without such studies, predictions about its nucleophilic and electrophilic character remain speculative and are not based on specific computational data.
While general principles of organic chemistry can offer estimations of the reactivity of this compound based on its functional groups, specific and quantitative data from dedicated theoretical and computational studies are not available in the public domain. Future research may address this knowledge gap, providing a deeper understanding of the chemical properties of this compound.
Advanced Analytical Methodologies for the Study of 2 Amino 5 Methylthio Phenol
Spectroscopic Techniques Applied to Structural Elucidation and Purity Assessment
Spectroscopy is fundamental in determining the molecular architecture of 2-Amino-5-(methylthio)phenol. By probing the interactions of the molecule with electromagnetic radiation, a wealth of structural information can be obtained, from the connectivity of atoms to the nature of its chemical bonds and electronic system.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound in solution. One-dimensional (1D) techniques such as ¹H and ¹³C NMR provide direct information about the chemical environment of hydrogen and carbon atoms, while two-dimensional (2D) experiments like COSY and HSQC reveal the connectivity between them.
¹H NMR: The ¹H NMR spectrum provides information on the number and environment of protons. For this compound, distinct signals are expected for the methylthio protons, the aromatic protons, and the protons of the amino and hydroxyl groups. The chemical shifts (δ) are influenced by the electron-donating effects of the amino and hydroxyl groups and the sulfur atom. The aromatic region is expected to show a complex splitting pattern due to the coupling between adjacent protons.
¹³C NMR: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The molecule possesses seven unique carbon environments: one methyl carbon, five aromatic carbons, and the carbon bearing the methylthio group. The chemical shifts are characteristic of their specific electronic surroundings. docbrown.info
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would reveal correlations between the neighboring protons on the aromatic ring, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps proton signals to the carbon atoms to which they are directly attached. sdsu.eduyoutube.com It is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C spectra. For instance, the proton signal for the methylthio group would show a correlation to the methyl carbon signal.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures and standard substituent effects.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -OH | 4.5 - 5.5 (broad s) | - |
| -NH₂ | 3.5 - 4.5 (broad s) | - |
| C1-OH | - | 145 - 150 |
| C2-NH₂ | - | 135 - 140 |
| C3-H | 6.7 - 6.9 (d) | 115 - 120 |
| C4-H | 6.6 - 6.8 (dd) | 120 - 125 |
| C5-S-CH₃ | - | 125 - 130 |
| C6-H | 6.9 - 7.1 (d) | 118 - 123 |
| -S-CH₃ | 2.4 - 2.5 (s) | 15 - 20 |
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides critical information about the functional groups present in a molecule. nih.gov The spectra arise from the vibrations of chemical bonds (stretching, bending), and each functional group has characteristic absorption frequencies.
For this compound, key vibrational modes include:
O-H and N-H Stretching: The hydroxyl (-OH) and amino (-NH₂) groups give rise to broad and sharp absorption bands, respectively, in the 3200-3600 cm⁻¹ region. openstax.org The broadness of the O-H band is typically due to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹.
Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring result in characteristic peaks in the 1450-1600 cm⁻¹ region. docbrown.info
C-O and C-N Stretching: These vibrations are expected in the 1200-1350 cm⁻¹ range.
C-S Stretching: The carbon-sulfur bond typically shows a weaker absorption in the 600-800 cm⁻¹ range.
Raman spectroscopy provides complementary information to IR. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Non-polar bonds or symmetric vibrations often produce strong Raman signals. For instance, the C-S bond and aromatic ring vibrations are generally well-defined in the Raman spectrum. mdpi.com
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3550 (broad) |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (sharp, two bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Amino (-NH₂) | N-H Bend | 1590 - 1650 |
| Phenol (B47542) | C-O Stretch | 1200 - 1260 |
| Thioether | C-S Stretch | 600 - 800 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₇H₉NOS), the calculated molecular weight is approximately 155.04 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z 155. Subsequent fragmentation can provide structural clues. Predicted fragmentation pathways for this molecule include:
Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 140.
Loss of the methylthio group (•SCH₃): This would lead to a fragment at m/z 108.
Cleavage of the C-S bond: Loss of a thio radical (•SH) could lead to a fragment at m/z 122.
Analysis of the isotopic pattern of the molecular ion peak can also confirm the presence of a sulfur atom, as the ³⁴S isotope will produce a small but detectable M+2 peak.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Description |
| 155 | [C₇H₉NOS]⁺˙ | Molecular Ion (M⁺˙) |
| 140 | [M - CH₃]⁺ | Loss of a methyl radical from the thioether |
| 122 | [M - SH]⁺ | Loss of a sulfhydryl radical |
| 108 | [M - SCH₃]⁺ | Loss of a methylthio radical |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring in this compound.
The phenol chromophore exhibits characteristic π → π* electronic transitions. nist.gov The presence of auxochromes—substituents with non-bonding electrons like the hydroxyl (-OH), amino (-NH₂), and methylthio (-SCH₃) groups—can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. The UV-Vis spectrum of this compound is therefore expected to show strong absorption bands in the UV region, likely with λ_max values shifted to longer wavelengths compared to unsubstituted phenol. The position of these peaks can be sensitive to the pH of the solvent, as the protonation state of the amino and hydroxyl groups affects the electronic system of the molecule. researchgate.net
Chromatographic Separation and Quantification Methods
Chromatography is essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of non-volatile organic compounds. core.ac.uk Developing a robust HPLC method for this compound involves the systematic optimization of several key parameters.
Stationary Phase (Column): Due to the moderate polarity of the molecule, a reversed-phase column, such as a C18 or C8, is typically the first choice. These columns separate compounds based on their hydrophobicity.
Mobile Phase: A mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used as the mobile phase. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure good separation of components with different polarities and to achieve sharp peaks. Adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape by suppressing the ionization of the phenolic and amino groups. mdpi.com
Detection: A Photodiode Array (PDA) or UV-Vis detector is highly suitable for this compound, given its strong UV absorbance. The detector can be set to a wavelength near the compound's λ_max for maximum sensitivity.
Quantification: For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound and plotting the peak area against concentration. This allows for the accurate determination of the compound's concentration in unknown samples.
Table 4: Representative HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA/UV-Vis at λ = 275 nm |
Gas Chromatography (GC) Applications for Volatile Derivatives (e.g., GC-MS)
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. However, this compound, with its polar amino and hydroxyl functional groups, is not inherently volatile. Therefore, a critical step for its analysis by GC-MS is derivatization, a process that chemically modifies the compound to increase its volatility and thermal stability. nih.gov
The derivatization of this compound typically involves the reaction of the amino and hydroxyl groups with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form their corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines. mdpi.com These derivatives are significantly more volatile and less polar, making them amenable to GC separation. mdpi.comnih.gov
The GC-MS analysis of the derivatized this compound would be performed using a capillary column, often with a non-polar stationary phase like 5% phenyl-methylpolysiloxane. The temperature of the GC oven is programmed to ramp up gradually to ensure the separation of the analyte from other components in the sample matrix. The mass spectrometer then detects the eluted derivative, providing both qualitative (mass spectrum) and quantitative (peak area) information. The electron ionization (EI) mass spectrum of the derivatized compound will exhibit a characteristic fragmentation pattern that can be used for its unambiguous identification. mdpi.comfmach.it
Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium (1.0 mL/min) |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-550 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Note: These are typical starting parameters and may require optimization for specific applications.
Electroanalytical Techniques for this compound
Electroanalytical techniques offer a sensitive and often cost-effective approach for studying the redox properties and determining the concentration of electroactive compounds like this compound. The phenolic hydroxyl and amino groups, as well as the methylthio moiety, can be susceptible to oxidation or reduction under specific electrochemical conditions.
Voltammetric methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are instrumental in investigating the redox behavior of this compound. These techniques involve applying a varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current.
A cyclic voltammetry study would reveal the oxidation and reduction potentials of the compound, providing insights into its electron transfer kinetics and the stability of the electrochemically generated species. The oxidation of the phenol group is a common electrochemical process that can be readily studied. rsc.org The presence of the electron-donating amino and methylthio groups is expected to lower the oxidation potential of the phenolic hydroxyl group compared to unsubstituted phenol. rsc.org
Differential pulse voltammetry, a more sensitive technique, can be employed for the quantitative determination of this compound. nih.gov By applying a series of regular voltage pulses superimposed on a linearly increasing potential ramp, DPV enhances the peak current and improves the resolution, allowing for the detection of low concentrations of the analyte. nih.gov
Table 2: Representative Experimental Conditions for Voltammetric Analysis of this compound
| Parameter | Cyclic Voltammetry (CV) | Differential Pulse Voltammetry (DPV) |
| Working Electrode | Glassy Carbon Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl | Ag/AgCl |
| Counter Electrode | Platinum Wire | Platinum Wire |
| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) | 0.1 M Phosphate Buffer (pH 7.0) |
| Scan Rate | 100 mV/s | 50 mV/s |
| Potential Range | -0.2 to +1.0 V | -0.2 to +1.0 V |
| Pulse Amplitude | - | 50 mV |
| Pulse Width | - | 50 ms |
By measuring the conductivity of solutions of this compound at various concentrations, it is possible to determine its molar conductivity. The relationship between molar conductivity and concentration can be used to estimate the dissociation constant (pKa) of the phenolic proton and the protonation constant (pKb) of the amino group. These values are crucial for understanding the compound's acid-base chemistry and its speciation at different pH values.
Furthermore, conductivity measurements can be used to study ion-pairing and other intermolecular interactions in solution. Changes in conductivity upon the addition of other ions or molecules can indicate the formation of complexes or aggregates, providing a deeper understanding of the solution-state chemistry of this compound.
Environmental Fate and Mechanistic Degradation Pathways of 2 Amino 5 Methylthio Phenol
Photolytic Degradation Pathways of 2-Amino-5-(methylthio)phenol in Aqueous Environments
Photolytic degradation, or photolysis, is a significant abiotic process that can contribute to the transformation of organic compounds in sunlit surface waters. This process involves the absorption of light energy, leading to the breakdown of the chemical structure.
Specific photoproducts for this compound have not been extensively documented in scientific literature. However, based on the photodegradation of other aminophenols and sulfur-containing aromatic compounds, several reaction mechanisms can be proposed. The process is likely initiated by the absorption of ultraviolet (UV) radiation, leading to the formation of excited-state molecules. These excited molecules can then undergo various reactions, including oxidation of the amino and methylthio groups, and hydroxylation of the aromatic ring.
The presence of the electron-donating amino and methylthio groups is expected to influence the reactivity and the resulting photoproducts. Oxidation of the methylthio group could lead to the formation of sulfoxide (B87167) and sulfone derivatives. The amino group can also be oxidized, potentially leading to the formation of nitroso or nitro compounds. Ring cleavage may occur as a more advanced degradation step, ultimately leading to the formation of smaller organic acids and carbon dioxide.
The rate of photolysis of this compound in aqueous environments is influenced by several environmental factors. These factors can affect the quantum yield of the reaction and the availability of reactive species.
pH: The pH of the water can significantly influence the speciation of the compound. The amino group can be protonated at acidic pH, which may alter the light absorption properties and the reactivity of the molecule. For other aminophenols, an increase in auto-oxidation rates has been observed at higher pH values. researchgate.net
Temperature: Temperature can affect the rate of photochemical reactions. An increase in temperature generally leads to an increased rate of photolysis. For instance, the photolytic decomposition of perfluorooctanoic acid was significantly enhanced at higher temperatures. nih.gov
Dissolved Organic Matter (DOM): DOM, such as humic and fulvic acids, can act as photosensitizers, producing reactive oxygen species (ROS) like hydroxyl radicals and singlet oxygen. These ROS can then react with and degrade this compound. Conversely, DOM can also act as a light screen, reducing the amount of UV radiation available for direct photolysis.
Presence of Other Chemicals: The presence of other chemicals, such as nitrates and nitrites, can also influence photolysis rates by generating hydroxyl radicals upon irradiation.
| Environmental Factor | Expected Influence on Photolysis Kinetics of this compound |
| pH | Can alter the chemical speciation and reaction rates; higher pH may increase auto-oxidation. researchgate.net |
| Temperature | Increased temperature generally accelerates the rate of photolysis. nih.gov |
| Dissolved Organic Matter | Can act as a photosensitizer (increasing degradation) or a light screen (decreasing degradation). |
| Other Chemicals | Nitrates and nitrites can generate hydroxyl radicals, enhancing degradation. |
Biological Degradation Mechanisms of this compound
Biological degradation is a key process for the removal of organic pollutants from the environment. Microorganisms, particularly bacteria, can utilize a wide range of organic compounds as sources of carbon and energy, leading to their biotransformation and mineralization.
The enzymatic degradation of phenolic compounds typically proceeds through the hydroxylation of the aromatic ring to form a catechol-like intermediate. This intermediate is then susceptible to ring cleavage by dioxygenase enzymes. While specific metabolites for this compound are not well-documented, the degradation is expected to follow established pathways for substituted phenols.
The initial step likely involves a monooxygenase enzyme that hydroxylates the benzene (B151609) ring, potentially forming a dihydroxy derivative. This dihydroxylated intermediate can then be cleaved through one of two main pathways:
Ortho-cleavage pathway: The aromatic ring is cleaved between the two hydroxyl groups by a catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid derivatives. nih.gov
Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase, resulting in the formation of a 2-hydroxymuconic semialdehyde derivative.
The presence of the methylthio group may also be a site for enzymatic attack, potentially leading to demethylation or oxidation to a sulfoxide. The amino group may also undergo transformation.
Several species of bacteria, notably from the genera Pseudomonas and Bacillus, are well-known for their ability to degrade a wide variety of aromatic compounds, including phenols and their derivatives. nih.gov These bacteria possess the necessary enzymatic machinery to break down these often-toxic compounds.
Pseudomonas species: Many strains of Pseudomonas are highly versatile in their metabolic capabilities and can degrade aromatic compounds through various pathways. researchgate.net They are known to degrade aromatic sulfur compounds, which is relevant to the methylthio group in this compound. mdpi.com
Bacillus species: Bacillus species have also been shown to be effective in degrading phenols. researchgate.net The presence of substituents on the phenol (B47542) ring can affect the rate of degradation, with some substituted phenols being more recalcitrant than others. ijarsct.co.in
The degradation of this compound by these bacteria would likely involve the initial enzymatic transformations described above, followed by further breakdown of the ring-cleavage products into intermediates of central metabolic pathways, such as the Krebs cycle.
| Microbial Genus | Relevance to this compound Degradation |
| Pseudomonas | Known for broad metabolic capabilities in degrading aromatic compounds, including those containing sulfur. researchgate.netmdpi.com |
| Bacillus | Capable of degrading various substituted phenols, although the rate can be influenced by the type and position of the substituent. researchgate.netijarsct.co.in |
Oxidative and Reductive Transformation Mechanisms in Environmental Systems
In addition to photolysis and biological degradation, this compound can undergo other oxidative and reductive transformations in the environment. These reactions can be mediated by various chemical and biological agents.
Oxidative processes can occur in the presence of strong oxidizing agents, such as manganese oxides in soils and sediments, or through reactions with reactive oxygen species. The phenol moiety is susceptible to oxidation, which can lead to the formation of quinone-like structures. The methylthio group can also be oxidized to a sulfoxide or sulfone.
Reductive transformations are more likely to occur in anoxic environments, such as saturated soils, sediments, and groundwater. While the amino and methylthio groups are already in a relatively reduced state, other functional groups that might be formed through prior oxidation (e.g., nitro groups from the oxidation of the amino group) could be subject to reduction. For instance, the reduction of nitrophenols to aminophenols is a known environmental transformation. mdpi.com
Reaction with Reactive Oxygen Species (ROS)
Information detailing the reaction of this compound with reactive oxygen species, such as hydroxyl radicals, singlet oxygen, or superoxide, is not available in the reviewed scientific literature. Research on the transformation products and reaction kinetics associated with ROS-mediated degradation of this specific compound has not been published.
Abiotic Reduction Pathways
There is currently a lack of published research on the abiotic reduction pathways of this compound in the environment. Studies investigating its transformation under reducing conditions, for instance in anoxic sediments or groundwater, have not been identified. Therefore, potential reductants, reaction mechanisms, and resulting degradation products remain uncharacterized.
Future Research Directions and Emerging Trends for 2 Amino 5 Methylthio Phenol
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The future synthesis of 2-Amino-5-(methylthio)phenol is poised to move beyond traditional multi-step processes, which are often associated with significant waste and harsh reaction conditions. Research is anticipated to focus on green chemistry principles to develop more environmentally benign and efficient synthetic pathways. royalsocietypublishing.org Key areas of exploration will likely include catalytic hydrogenation and the use of eco-friendly solvents. guidechem.comdigitellinc.comacs.orgacs.org
One promising direction is the adaptation of one-pot catalytic hydrogenation methods, similar to those developed for producing p-aminophenol from nitrobenzene. acs.orgacs.org This approach could potentially start from a nitrated precursor, such as 2-nitro-4-(methylthio)phenol, and achieve reduction of the nitro group to an amine in a single, streamlined process. The use of novel nanocatalysts, for instance, nano-nickel supported on natural minerals like aragonite, could offer high efficiency and selectivity under milder conditions. tandfonline.com
Furthermore, the development of electrochemical synthesis methods offers a sustainable alternative powered by renewable energy. researchgate.net This technique could reduce the need for chemical reducing agents and allow for precise control over the reaction. The principles of green chemistry also suggest exploring water or other green solvents to replace traditional volatile organic compounds, minimizing the environmental impact of the synthesis. mdpi.com
Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound
| Synthetic Strategy | Potential Precursor | Key Advantages | Research Focus |
| Catalytic Hydrogenation | 2-Nitro-4-(methylthio)phenol | High atom economy, potential for continuous flow processes. acs.org | Development of selective and reusable catalysts (e.g., supported Pt, Ni nanoparticles). tandfonline.com |
| Electrochemical Reduction | 2-Nitro-4-(methylthio)phenol | Avoids chemical reagents, uses electricity as a clean reagent. researchgate.net | Optimization of electrode materials and reaction conditions for high Faradaic efficiency. |
| Green Solvent Synthesis | Various | Reduced environmental impact, improved safety profile. mdpi.com | Screening of solvents like water or deep eutectic solvents for precursor solubility and reactivity. |
Development of Advanced Catalytic Systems Incorporating this compound
The unique electronic and structural features of this compound make it an excellent candidate for incorporation into advanced catalytic systems. The presence of nitrogen, oxygen, and sulfur donor atoms allows it to act as a versatile ligand, capable of coordinating with a wide range of transition metals to form stable and catalytically active complexes. researchgate.net
Future research is expected to explore the use of this compound as a ligand in homogeneous catalysis. Aminophenol-based ligands have demonstrated effectiveness in activating small molecules, such as oxygen, in catalytic cycles. The addition of the methylthio group could modulate the electronic properties of the metal center, potentially enhancing catalytic activity or selectivity in oxidation reactions. Similarly, thiophenol-based ligands are known for their robust coordination chemistry, and integrating this functionality could lead to novel catalysts for cross-coupling reactions or C-H functionalization. researchgate.netrsc.orgnih.gov
Moreover, the compound could serve as a building block for heterogeneous catalysts. By anchoring it to solid supports like polymers or silica (B1680970), it would be possible to create recyclable catalysts that combine the high activity of homogeneous systems with the practical advantages of heterogeneous catalysis. taylorandfrancis.comresearchgate.net
Integration into Smart Materials and Responsive Systems
The integration of this compound into smart materials and responsive systems represents a burgeoning field of research. The phenolic hydroxyl group, in particular, offers a reactive site for polymerization or grafting onto polymer backbones, enabling the creation of functional polymers with tailored properties. nih.govmdpi.com
One area of interest is the development of antioxidant polymers. Phenolic compounds are known for their ability to scavenge free radicals, and incorporating this compound into a polymer matrix could yield materials with enhanced stability and longevity. mdpi.com Such materials could find applications in food packaging, coatings, and biomedical devices.
Additionally, the molecule's structure is conducive to creating stimuli-responsive materials. rsc.org For example, the amino group's basicity and the phenolic group's acidity could be exploited to design pH-responsive polymers that change their shape or solubility in response to environmental pH changes. nih.gov This could be valuable for applications in drug delivery, where a payload could be released in specific acidic or basic environments within the body. The sulfur atom also offers a site for reversible oxidation, which could be used to create redox-responsive materials.
Advanced Computational Modeling for Predictive Reactivity and Material Design
Advanced computational modeling is set to play a pivotal role in accelerating the discovery and optimization of applications for this compound. Techniques such as Density Functional Theory (DFT) can be employed to predict the molecule's chemical reactivity, electronic structure, and thermodynamic properties with high accuracy. rjpn.orgrjpn.org
Computational studies can be used to model the effects of the amino, hydroxyl, and methylthio substituents on the molecule's properties. For instance, DFT calculations can predict bond dissociation energies and ionization potentials, which are crucial for understanding the antioxidant capabilities of the molecule. researchgate.net Such models can also be used to predict pKa values, providing insight into its behavior in different chemical environments. semanticscholar.orgtorvergata.it
Furthermore, computational modeling can guide the design of new materials. By simulating the interaction of this compound with different monomers or polymers, researchers can predict the properties of the resulting materials before they are synthesized in the lab. nih.govacs.org This predictive capability can significantly reduce the time and resources required for material development, enabling a more rational design process for novel catalysts, polymers, and other advanced materials. nih.govresearchgate.net
Table 2: Potential Computational Research Directions for this compound
| Research Area | Computational Method | Predicted Properties | Potential Impact |
| Reactivity Analysis | DFT, TD-DFT | HOMO-LUMO gap, bond dissociation energies, pKa. rjpn.orgresearchgate.nettorvergata.it | Guiding synthetic strategies and understanding antioxidant mechanisms. |
| Catalyst Design | Molecular Docking, DFT | Ligand-metal bond strengths, reaction energy profiles. | Designing more efficient and selective metal complexes for catalysis. |
| Material Properties | Molecular Dynamics (MD) | Polymer conformation, glass transition temperature, mechanical strength. | Predicting the performance of new smart materials and polymers. |
| Spectroscopic Analysis | TD-DFT | UV-Vis and fluorescence spectra. nih.gov | Aiding in the characterization of new derivatives and materials. |
Interdisciplinary Approaches for Expanding the Scope of this compound Applications
The full potential of this compound will likely be unlocked through interdisciplinary research that combines chemistry, materials science, biology, and engineering. The functional groups present in the molecule suggest a wide range of potential applications that span multiple fields.
In medicinal chemistry, the combination of a phenol (B47542) and an amino group, along with a sulfur-containing moiety, is found in many biologically active compounds. mdpi.com The antioxidant properties of the phenolic group, for instance, could be explored for applications in neurodegenerative diseases or other conditions associated with oxidative stress. nih.gov The molecule could also serve as a scaffold for the synthesis of new therapeutic agents, with modifications to the core structure leading to compounds with targeted biological activities.
In materials science, the compound could be used to develop advanced functional materials beyond smart polymers. For example, its ability to interact with metal surfaces could be exploited to create corrosion inhibitors. The functionalization of natural phenols has been shown to improve their utility in a variety of technological applications, from antibacterial films to fire-resistant foams. nih.gov
By fostering collaborations between different scientific disciplines, researchers can explore these and other innovative applications, expanding the scope of this compound from a simple chemical intermediate to a valuable component in a new generation of advanced technologies. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Amino-5-(methylthio)phenol?
- Methodology : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:
- Step 1 : Introduce the methylthio group (-SCH₃) at position 5 of phenol via reaction with methyl disulfide or methanethiol under basic conditions.
- Step 2 : Direct amination at position 2 using hydroxylamine or ammonia in the presence of a catalyst (e.g., copper).
- Validation : Monitor reaction progress via TLC or HPLC. Purify via recrystallization in methanol or isopropanol .
- Advanced Note : Retrosynthetic AI tools (e.g., Reaxys, Pistachio) can predict alternative routes, such as thioether formation followed by selective amination .
Q. How can researchers characterize the purity and structure of this compound?
- Methodology :
- Purity : Use HPLC with a C18 column (UV detection at 254 nm) and compare retention times against certified standards. Ensure ≥95% purity for research-grade material .
- Structural Confirmation :
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for phenol derivatives).
- Mass Spectrometry : ESI-MS for molecular weight confirmation (expected [M+H]⁺ ~170–180 g/mol).
- Reference Data : Cross-check spectral libraries (NIST, PubChem) .
Q. What solvents are suitable for dissolving this compound in experimental settings?
- Methodology : Test solubility in polar aprotic and protic solvents. Based on analogous phenolic compounds:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Methanol | ~50–100 | Preferred for recrystallization |
| Dimethylformamide | >200 | Useful for reaction conditions |
| Water | <10 | Limited solubility; pH-dependent |
- Experimental Tip : Pre-saturate solvents and filter to remove undissolved particulates.
Advanced Research Questions
Q. How to address discrepancies in reported biological activities of this compound across studies?
- Methodology :
- Reproducibility Checks : Replicate assays under standardized conditions (pH 7.4, 37°C) with controls.
- Orthogonal Assays : Combine bacterial inhibition (e.g., Bacillus subtilis MIC assays) with cytotoxicity profiling (e.g., MTT assays on mammalian cells) .
- Impurity Analysis : Use LC-MS to detect byproducts (e.g., oxidized thioether derivatives) that may skew results .
Q. What strategies optimize the yield of this compound in multi-step synthesis?
- Methodology :
- Catalyst Screening : Test palladium or copper catalysts for amination efficiency.
- Temperature Control : Maintain <60°C during thioether formation to prevent decomposition.
- Table : Yield optimization parameters:
| Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Thioether Formation | 0.1 M NaOH, 40°C, 12h | +15% |
| Amination | CuI (5 mol%), NH₃, 50°C | +20% |
- Advanced Tools : DOE (Design of Experiments) software for factorial optimization.
Q. How to evaluate the compound's stability under various experimental conditions?
- Methodology :
- Accelerated Stability Testing :
- Thermal : Heat at 40°C, 60°C, and 80°C for 1–4 weeks; monitor decomposition via HPLC.
- Light Exposure : UV-Vis irradiation (254 nm) to assess photodegradation.
- Stability Profile :
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 40°C, 4 weeks | <5% | None detected |
| 80°C, 2 weeks | 25% | Sulfoxide derivative |
| UV light, 7 days | 40% | Quinone formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
